molecular formula C14H17N5O3 B2946166 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1421450-87-4

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2946166
CAS RN: 1421450-87-4
M. Wt: 303.322
InChI Key: MALGTKRYOJFOPD-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, also known as CP-471, 474, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. It is a selective cannabinoid receptor agonist that has been found to have positive effects in various physiological and biochemical processes.

Mechanism of Action

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474 acts as a selective agonist for the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily found in immune cells and is involved in the regulation of immune function and inflammation. Activation of the CB2 receptor by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474 leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474 has various biochemical and physiological effects. It has been found to have analgesic properties, reducing pain in animal models of inflammatory and neuropathic pain. It also has anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Additionally, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474 has been found to have neuroprotective properties, protecting against neuronal damage in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474 in lab experiments is its selectivity for the CB2 receptor, allowing for specific targeting of immune cells and inflammation. However, one limitation is that it may not accurately reflect the effects in humans, as animal models may not fully represent the complexity of human diseases and conditions.

Future Directions

There are many potential future directions for the research of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474. One area of interest is its potential use in the treatment of various neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474 and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474 involves a multi-step process that starts with the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with N-(3-chloropropyl)cyclopentanamine. The resulting product is then subjected to further reactions to obtain the final compound.

Scientific Research Applications

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, 474 has been extensively studied in various scientific research applications. It has been found to have potential therapeutic properties in the treatment of various diseases and conditions such as pain, inflammation, and neurological disorders.

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c20-7-10-4-11(6-13(10)21)16-14(22)9-2-1-3-12(5-9)19-8-15-17-18-19/h1-3,5,8,10-11,13,20-21H,4,6-7H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALGTKRYOJFOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide

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